1-(2H-Indol-3-yl)-9H-pyrido(3,4-b)indole
Description
Classification and Nomenclature
This compound belongs to the class of heterocyclic compounds characterized by complex fused ring systems. The compound can be systematically classified under multiple chemical categories, including indole derivatives and pyridoindoles, which are recognized for their diverse biological activities encompassing anticancer, anti-inflammatory, and antimicrobial properties. Within the broader context of alkaloid chemistry, this compound represents a specific subclass of naturally occurring indole alkaloids known as β-carbolines.
The systematic nomenclature of this compound reflects its structural complexity, with the International Union of Pure and Applied Chemistry designation being 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole. Alternative nomenclature systems recognize this compound as Eudistomin U, reflecting its natural origin from marine ascidians. The Chemical Abstracts Service has assigned the registry number 155885-64-6 to this compound, providing a unique identifier for chemical databases and literature searches.
The compound's classification extends beyond simple structural considerations to encompass its biological origin and pharmacological potential. As a member of the eudistomin family, it represents one of several structurally diverse natural products isolated from marine ascidians that exhibit wide-ranging biological properties. This classification is particularly significant because it places the compound within a group of molecules that have demonstrated substantial promise as lead structures in pharmaceutical development.
Historical Context in Heterocyclic Chemistry
The development of indole chemistry, which forms the foundational basis for understanding this compound, can be traced back to the late nineteenth century when initial investigations focused on the construction of the indole nucleus. The historical foundation of indole synthesis was established by Emil Fischer in 1883 through the development of the Fischer indole synthesis, which involved the cyclization of phenylhydrazines and ketones or aldehydes under acidic conditions. This groundbreaking methodology provided researchers with the first reliable pathway for synthesizing indoles from readily available starting materials.
The discovery of indole itself represents a significant milestone in heterocyclic chemistry, accomplished by Adolf von Baeyer in 1866 through the reduction of oxindole using zinc dust. Baeyer's subsequent work in 1869 led to the proposal of a structural formula for indole, establishing the theoretical framework that would guide future research in this field. The historical significance of these early discoveries cannot be overstated, as they provided the chemical foundation upon which modern understanding of complex indole-containing compounds like this compound would be built.
The evolution of heterocyclic chemistry throughout the twentieth century witnessed the development of increasingly sophisticated synthetic methodologies. The Leimgruber-Batcho indole synthesis, developed in the mid-twentieth century, offered alternative pathways for synthesizing nitrogen-substituted indoles, demonstrating the growing complexity and efficiency of indole formation techniques. Additionally, the development of the Baeyer-Jackson method and the application of reductive cyclization processes further diversified the approaches toward indole synthesis, enabling the creation of vast arrays of indole derivatives with varying substitutions.
Contemporary advances in heterocyclic chemistry have embraced modern methodologies such as carbon-hydrogen activation and functionalization, which now direct the forefront of indole synthesis research. These modern approaches emphasize regioselective and environmentally conscious strategies that enhance the synthesis of complex indole derivatives. The synthesis of this compound exemplifies this evolution, as researchers have developed efficient multi-step synthetic routes that employ strategic coupling reactions to construct the complex fused ring system.
Structural Relationship to β-Carboline Alkaloids
This compound exhibits a fundamental structural relationship to β-carboline alkaloids, which represent a significant class of naturally occurring and synthetic indole-containing heterocyclic compounds. β-Carboline alkaloids are characterized by their indole structure featuring a fused pyridine and indole ring system, forming a three-ringed framework with variable saturation in the third ring. This structural architecture closely parallels the core framework observed in this compound, establishing its position within this important alkaloid family.
The β-carboline structure, also designated as 9H-pyrido[3,4-b]indole, serves as the parent framework for more than one hundred naturally occurring alkaloids and synthetic compounds. The structural similarity between tryptamine and β-carbolines is particularly noteworthy, as β-carbolines may be conceptualized as cyclized tryptamine derivatives where the ethylamine chain has been reconnected to the indole ring through an additional carbon atom. This biosynthetic relationship provides insight into the natural occurrence and biological significance of compounds like this compound.
| Structural Component | β-Carboline Core | This compound |
|---|---|---|
| Ring System | Tricyclic fused structure | Tetracyclic fused structure |
| Pyridine Ring | Present at positions 3,4-b | Present at positions 3,4-b |
| Indole Moiety | Core structural element | Two indole units present |
| Nitrogen Atoms | Two nitrogen atoms | Three nitrogen atoms |
| Substitution Pattern | Variable at multiple positions | Substituted at position 1 |
The unique structural feature that distinguishes this compound within the β-carboline family is the presence of an additional indole substituent at the 1-position of the β-carboline core. This structural modification represents the only natural product in its class with an aromatic group at the 1-position of the β-carboline framework, making it particularly distinctive among eudistomin alkaloids. This unique substitution pattern contributes significantly to the compound's biological properties and distinguishes it from other members of the β-carboline alkaloid family.
Chemical Formula and Molecular Composition
The molecular formula of this compound is C19H13N3, corresponding to a molecular weight of 283.33 grams per mole. This molecular composition reflects the compound's complex structure, which incorporates nineteen carbon atoms, thirteen hydrogen atoms, and three nitrogen atoms arranged in a highly organized fused ring system. The molecular structure demonstrates a high degree of unsaturation, consistent with its aromatic character and multiple fused ring systems.
The chemical structure can be represented through various notation systems, with the Simplified Molecular Input Line Entry System notation being C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CNC5=CC=CC=C54. This linear representation captures the connectivity of atoms within the molecule while maintaining the structural integrity essential for understanding its chemical properties. The International Chemical Identifier provides an alternative standardized representation that facilitates database searches and chemical informatics applications.
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C19H13N3 | Defines elemental composition |
| Molecular Weight | 283.33 g/mol | Determines physical properties |
| Nitrogen Content | 3 atoms | Contributes to basicity and biological activity |
| Degree of Unsaturation | 16 | Indicates aromatic character |
| Ring Systems | 4 fused rings | Determines structural rigidity |
The distribution of nitrogen atoms within the molecular structure plays a crucial role in determining the compound's chemical reactivity and biological activity. Two nitrogen atoms are incorporated within the β-carboline core structure, while the third nitrogen atom is located within the attached indole substituent. This arrangement creates multiple sites for potential protonation and metal coordination, which significantly influences the compound's interaction with biological targets.
The high degree of conjugation present in this compound contributes to its stability and influences its spectroscopic properties. The extended π-electron system spanning multiple aromatic rings creates characteristic absorption patterns in ultraviolet and visible spectroscopy, which can be utilized for analytical identification and quantification purposes. This conjugated system also contributes to the compound's potential for intercalation with nucleic acids, a property that has been observed in related β-carboline alkaloids.
Significance in Medicinal Chemistry Research
The significance of this compound in medicinal chemistry research stems from its demonstrated biological activities and its potential as a lead compound for pharmaceutical development. Research investigations have revealed that this compound exhibits notable cytotoxicity against various biological targets, with particularly promising results observed in antibacterial applications. Studies have demonstrated potent antibacterial activity against Gram-positive bacteria, with inhibitory concentration values ranging from 3.4 to 6.4 micrograms per milliliter for susceptible organisms including Streptococcus pyogenes, Staphylococcus aureus, and Mycobacterium smegmatis.
The compound's medicinal chemistry significance is further enhanced by its structural similarity to various bioactive molecules within the β-carboline alkaloid family. This structural relationship suggests potential for developing structure-activity relationships that could guide the design of more potent and selective therapeutic agents. The unique substitution pattern present in this compound, particularly the presence of an aromatic substituent at the 1-position, provides opportunities for medicinal chemists to explore modifications that could enhance biological activity or improve pharmacological properties.
| Biological Target | Activity Type | Potency Range | Research Status |
|---|---|---|---|
| Gram-positive bacteria | Antibacterial | 3.4-6.4 μg/mL | Preliminary studies |
| Cancer cell lines | Cytotoxic | 15.6 μg/mL (C19 leukemia) | Initial screening |
| Gram-negative bacteria | Antibacterial | Reduced potency | Comparative studies |
| Fungal organisms | Antifungal | No activity observed | Negative results |
The development of efficient synthetic methodologies for this compound has facilitated comprehensive biological evaluation and structure-activity relationship studies. Researchers have successfully employed strategic synthetic approaches, including Bischler-Napieralski cyclization and Suzuki cross-coupling reactions, to construct the complex molecular framework in acceptable yields. These synthetic advances enable the preparation of structural analogs and derivatives, which is essential for optimizing biological activity and understanding the molecular basis of the compound's therapeutic effects.
The compound's high binding affinity to deoxyribonucleic acid, characteristic of β-carboline alkaloids, positions it as an attractive target for cancer research applications. This property, combined with its demonstrated cytotoxic activities, suggests potential applications in oncological therapeutic development. However, the moderate activity observed against cancer cell lines indicates that further structural optimization may be necessary to achieve clinically relevant potency levels. The research community's continued interest in this compound reflects its potential as a scaffold for developing novel therapeutic agents with improved efficacy and selectivity profiles.
Properties
CAS No. |
155885-64-6 |
|---|---|
Molecular Formula |
C8H14N2O |
Synonyms |
eudistomin U |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
IPI belongs to the β-carboline and pyridoindole family, which includes structurally related compounds with diverse biological activities. Below is a comparative analysis of IPI with key analogs:
Structural and Functional Comparison
Key Findings
- AHR Activation Potency: TCDD is the most potent AHR agonist (EC₅₀ ~10⁻¹² M) but causes chronic toxicity. FICZ has higher affinity (EC₅₀ ~10⁻¹⁰ M) than IPI (EC₅₀ ~10⁻⁷ M) but is less stable in aqueous solutions . IPI’s lower potency is offset by its abundance in sunlight-exposed TRP solutions, making it a dominant endogenous AHR activator .
- Metabolic Stability: IPI and FICZ are rapidly metabolized by hepatocytes, unlike persistent TCDD . Harman and Norharman form DNA adducts (e.g., aminophenylnorharman) when combined with aromatic amines, leading to mutagenicity .
- Biological Effects: IPI and FICZ downregulate phosphoenolpyruvate carboxykinase (PEPCK), reducing hepatic glucose output—a metabolic effect shared with TCDD . Synthetic β-carbolines (e.g., 7-methoxy-1-methyl derivatives) show antimalarial activity but lack AHR-mediated effects .
Preparation Methods
General Procedure for Pd-Mediated Coupling
A Pd-catalyzed approach enables efficient construction of the pyridoindole core. Key steps include:
-
Substrates : 3-Bromo-1-ethyl-1H-indole-2-carbaldehyde and benzamide derivatives.
-
Catalyst System : Pd₂(dba)₃ (1 mol% Pd) with BINAP ligand (0.25 mol%).
-
Workup : Purification via silica gel chromatography (hexanes/ethyl acetate).
Example :
Optimization of Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | Cs₂CO₃ | 85% |
| Solvent | Toluene | 80% |
| Temperature | 110°C | Max efficiency |
Key Insight : Higher temperatures (>100°C) and polar aprotic solvents (e.g., DMF) improve cyclization.
Microwave-Assisted Synthesis
Single-Step Microwave Protocol
A rapid method employs microwave irradiation for condensation:
Advantages :
Comparative Analysis
| Method | Time | Yield | Purity |
|---|---|---|---|
| Microwave | 10 min | 57% | >95% |
| Conventional heating | 24 h | 45% | 90% |
Acid-Catalyzed Cyclization of Tryptophan Derivatives
Fischer Indole Synthesis
DL-Tryptophan serves as a starting material for scalable production:
-
Step 1 : Condensation with thiophene-2-carboxaldehyde in protic ionic liquids (e.g., [HTBD⁺][TFE⁻]).
Key Modification :
N-Oxide Rearrangement Strategy
Two-Step Synthesis via β-Carboline-N-Oxides
-
Step 1 : N-Oxidation of β-carboline using m-CPBA (3-chloroperoxybenzoic acid).
-
Step 2 : Rearrangement in acetic anhydride, followed by hydrolysis (EtOH/NaOH).
Example :
Mechanistic Pathway
-
N-Oxide formation stabilizes the intermediate.
Heck Reaction for C–C Bond Formation
Palladium-Mediated Coupling
-
Catalyst : Pd(OAc)₂ with PPh₃ ligand.
Application : Synthesized 1-(4-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate.
Analytical Characterization
Spectroscopic Validation
Q & A
Q. What are the established methods for synthesizing IPI, and how is purity ensured?
IPI is synthesized via microwave-assisted reactions using tryptamine and 1H-indole-3-carboxylic acid in pyridine with triphenylphosphite as a catalyst. Key parameters include:
- Reaction conditions : 200°C for 10 minutes under dynamic heating (250 W power limit, 17 psi pressure) .
- Purification : Flash chromatography on silica gel (230–400 mesh) removes impurities .
- Characterization : ¹H/¹³C NMR (500 MHz and 125 MHz, respectively) and LC-ESIMS confirm structure and purity. MS/MS fragmentation (e.g., m/z 284.1177 [M+H]⁺) validates the molecular formula (C₁₉H₁₃N₃) and fragmentation pathways (e.g., HCN loss) .
Q. What experimental assays are used to evaluate IPI’s biological activity?
- EROD assay : Measures CYP1A1/2 activity via 7-ethoxyresorufin deethylation in chick embryo hepatocytes (CEHs). IPI inhibits aryl hydroxylase activity, reducing EROD signal .
- AhR activation : IPI acts as an aryl hydrocarbon receptor (AhR) activator, validated via competitive binding assays with FICZ (6-formylindolo[3,2-b]carbazole) and TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) .
Q. How is IPI’s interaction with cellular receptors characterized?
- AhR binding : Competitive displacement assays using radiolabeled TCDD in CEHs.
- Transcriptional activity : Luciferase reporter assays in AhR-responsive cell lines measure IPI-induced CYP1A1 expression .
Advanced Research Questions
Q. How can researchers optimize IPI synthesis for improved yield and scalability?
- Parameter adjustments : Varying microwave irradiation time (5–15 min) and temperature (180–220°C) to balance yield and purity.
- Alternative catalysts : Testing phosphite derivatives (e.g., trimethylphosphite) to reduce side products.
- Scalability : Transitioning from batch to flow chemistry for larger-scale synthesis .
Q. How should conflicting data on IPI’s dual role as an AhR activator and enzyme inhibitor be resolved?
- Dose-response studies : Compare IPI’s AhR activation (low-dose) vs. CYP1A inhibition (high-dose) in CEHs.
- Mechanistic studies : Use siRNA knockdown of AhR to isolate CYP1A modulation effects.
- Structural analogs : Test IPI derivatives to decouple AhR binding from enzyme inhibition .
Q. What strategies are recommended to study IPI’s off-target effects on cytochrome P450 isoforms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
